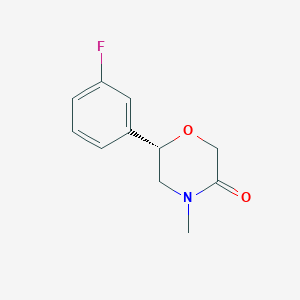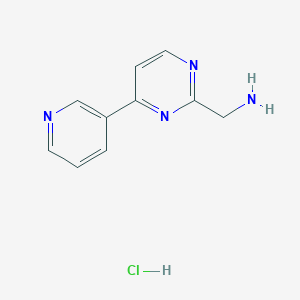
(4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride typically involves the formation of the pyrimidine ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 3-aminopyridine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, (4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
Biologically, this compound has been studied for its potential as an anti-fibrotic agent. Research has shown that derivatives of this compound can inhibit the expression of collagen and other fibrotic markers, making it a promising candidate for the treatment of fibrotic diseases .
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Its ability to interact with various biological targets makes it a candidate for the development of new drugs for conditions such as cancer and infectious diseases.
Industry
Industrially, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a wide range of industrial applications.
Mechanism of Action
The mechanism of action of (4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets in the body. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-fibrotic activity is believed to be due to its ability to inhibit collagen synthesis and deposition .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: This compound shares a similar structure but lacks the methanamine group.
3-(Pyridin-2-yl)triimidazotriazine: Another heterocyclic compound with similar biological activities.
Uniqueness
(4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride is unique due to its specific combination of pyridine and pyrimidine rings, along with the methanamine group. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C10H11ClN4 |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
(4-pyridin-3-ylpyrimidin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H10N4.ClH/c11-6-10-13-5-3-9(14-10)8-2-1-4-12-7-8;/h1-5,7H,6,11H2;1H |
InChI Key |
UKUGXPLYYHGDAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NC=C2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12630717.png)

![Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate](/img/structure/B12630730.png)
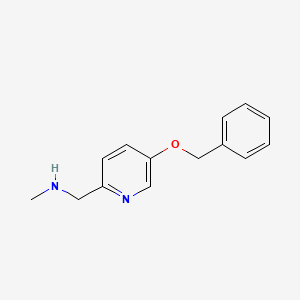
![(4-benzylpiperidin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12630736.png)
![N-[2-[1-(2-oxoethyl)cyclohexyl]ethyl]methanesulfonamide](/img/structure/B12630741.png)
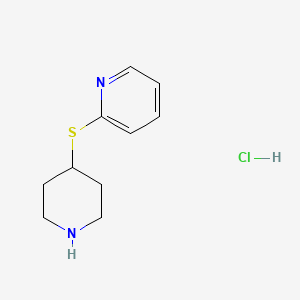
![(2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol](/img/structure/B12630751.png)
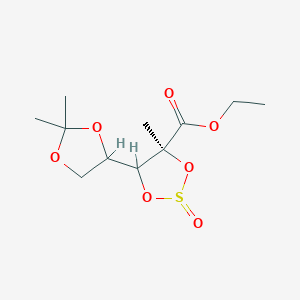
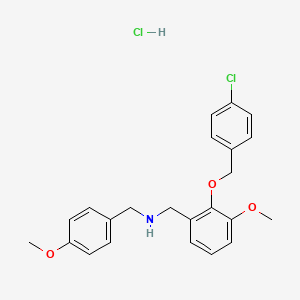
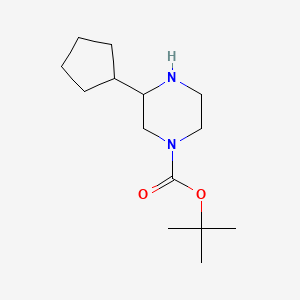
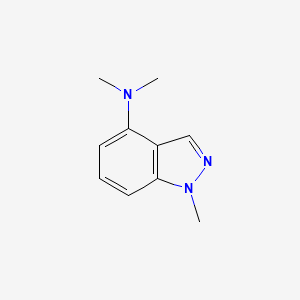
![[4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B12630780.png)
